molecular formula C21H29NO3 B1385457 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline CAS No. 1040693-40-0

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline

Cat. No.: B1385457
CAS No.: 1040693-40-0
M. Wt: 343.5 g/mol
InChI Key: NNEPHBXOYUGMOV-UHFFFAOYSA-N
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Description

“N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline” is a chemical compound with the molecular formula C21H29NO3 and a molecular weight of 343.46 . It’s used for proteomics research .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure, but without specific experimental data, these predictions might not be accurate. The molecular weight of this compound is 343.46 .

Scientific Research Applications

Catalytic Oxidation

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline and related compounds are involved in catalytic oxidation processes. Dirhodium caprolactamate, for example, is an efficient catalyst for the generation of tert-butylperoxy radicals from tert-butyl hydroperoxide, which effectively oxidize phenols and anilines (Ratnikov et al., 2011).

Spectroscopic and Theoretical Studies

Spectroscopic studies using infrared spectroscopy, aided by density functional calculations, have been conducted on N-(2-phenoxyethyl)aniline and its derivatives. These studies provide insights into their vibrational, geometrical, and electronic properties (Finazzi et al., 2003).

Lithiation and Substitution Reactions

Research has explored the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. These substances undergo lithiation on nitrogen and ortho to the directing metalating group, leading to high yields of substituted products (Smith et al., 2013).

Electrochemical Oxidation

The electrochemical oxidation of compounds like 2,6-di-tert-butyl-4-isopropylphenol, which is structurally similar to this compound, reveals products derived from intermediate phenoxy radicals or phenoxonium ions (Richards & Evans, 1977).

Palladium-Catalyzed Aroylation

Palladium-catalyzed aroylation of anilines, including those with methoxy and tert-butyl groups, is an area of research. This process involves the use of tert-butyl hydroperoxide and leads to a variety of ortho-aroylated anilines (Chu et al., 2019).

Copolymerization Studies

Research has been conducted on the copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, which are similar to the compound . These studies focus on copolymerizing with styrene to understand the compositions and properties of the resultant copolymers (Reddy et al., 2021).

Generation of Reactive Intermediates

The generation of reactive intermediates like N-(tert-butoxycarbonyl)indole-2,3-quinodimethane is another application area. Such compounds can undergo cycloaddition reactions to produce various derivatives (Inagaki et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. As it’s used in proteomics research , it might interact with proteins in some way, but without specific studies, this is just speculation.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-21(2,3)17-5-9-19(10-6-17)24-14-13-22-18-7-11-20(12-8-18)25-16-15-23-4/h5-12,22H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEPHBXOYUGMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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